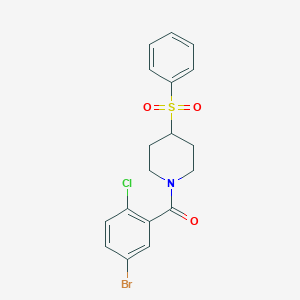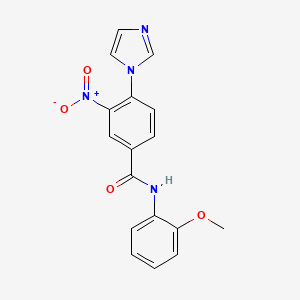
4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is a complex organic compound that features a piperidine ring substituted with benzenesulfonyl and 5-bromo-2-chlorobenzoyl groups
Mécanisme D'action
Target of Action
It is known that this compound is a key intermediate in the synthesis of dapagliflozin , a novel selective sodium-glucose co-transporter type II (SGLT2) inhibitor . Therefore, it can be inferred that the ultimate target of this compound, once it is converted into Dapagliflozin, is the SGLT2 protein.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the following steps:
Preparation of 5-bromo-2-chlorobenzoic acid: This can be achieved through the bromination and chlorination of benzoic acid.
Formation of 5-bromo-2-chlorobenzoyl chloride: The acid is then converted to its corresponding acyl chloride using reagents like thionyl chloride.
Nucleophilic substitution: The 5-bromo-2-chlorobenzoyl chloride reacts with piperidine to form 1-(5-bromo-2-chlorobenzoyl)piperidine.
Sulfonylation: Finally, the piperidine derivative undergoes sulfonylation with benzenesulfonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield the corresponding acids and amines.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while hydrolysis can produce benzenesulfonic acid and 5-bromo-2-chlorobenzoic acid.
Applications De Recherche Scientifique
4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(benzenesulfonyl)-1-benzoylpiperidine
- 4-(benzenesulfonyl)-1-(2-chlorobenzoyl)piperidine
- 4-(benzenesulfonyl)-1-(4-bromobenzoyl)piperidine
Uniqueness
4-(benzenesulfonyl)-1-(5-bromo-2-chlorobenzoyl)piperidine is unique due to the presence of both bromine and chlorine atoms on the benzoyl group, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Propriétés
IUPAC Name |
[4-(benzenesulfonyl)piperidin-1-yl]-(5-bromo-2-chlorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrClNO3S/c19-13-6-7-17(20)16(12-13)18(22)21-10-8-15(9-11-21)25(23,24)14-4-2-1-3-5-14/h1-7,12,15H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTVHVBVNLAJZGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=C(C=CC(=C3)Br)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2940433.png)

![N-[(6-cyclopropylpyrimidin-4-yl)methyl]naphthalene-1-carboxamide](/img/structure/B2940436.png)





![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)

![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)
![N-[3-HYDROXY-3-(THIOPHEN-2-YL)PROPYL]-N'-(2-METHOXY-5-METHYLPHENYL)ETHANEDIAMIDE](/img/structure/B2940452.png)
![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
